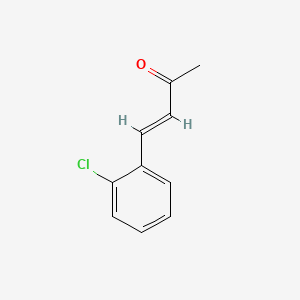

4-(2-Chlorophenyl)but-3-en-2-one

Description

Contextualization within α,β-Unsaturated Ketone Chemistry

At its core, 4-(2-Chlorophenyl)but-3-en-2-one is an α,β-unsaturated ketone, a class of organic compounds characterized by a ketone functional group conjugated with a carbon-carbon double bond. This arrangement of alternating double and single bonds results in a delocalized π-electron system, which profoundly influences the molecule's reactivity.

The primary method for the synthesis of this compound, like other chalcones, is the Claisen-Schmidt condensation . wikipedia.orgnih.gov This reaction involves the base-catalyzed condensation of an aromatic aldehyde, in this case, 2-chlorobenzaldehyde, with a ketone, typically acetone (B3395972). magritek.com The reaction proceeds via an aldol (B89426) addition followed by a dehydration step to yield the α,β-unsaturated ketone. The presence of the electron-withdrawing chlorine atom on the phenyl ring can influence the reaction kinetics and the reactivity of the resulting chalcone (B49325).

The key to the reactivity of α,β-unsaturated ketones lies in the presence of two electrophilic centers: the carbonyl carbon and the β-carbon of the double bond. This dual reactivity allows for both 1,2-addition (to the carbonyl group) and 1,4-conjugate addition (Michael addition) by nucleophiles. The specific reaction pathway is dependent on the nature of the nucleophile and the reaction conditions.

Table 1: General Reactivity of α,β-Unsaturated Ketones

| Reagent Type | Predominant Reaction Type | Product Type |

| Grignard Reagents (strong nucleophiles) | 1,2-Addition | Allylic Alcohols |

| Gilman Reagents (soft nucleophiles) | 1,4-Conjugate Addition | Ketones with a new β-substituent |

| Amines, Thiols (soft nucleophiles) | 1,4-Conjugate Addition | β-Amino or β-Thio Ketones |

| Enolates (soft nucleophiles) | 1,4-Conjugate Addition (Michael Addition) | 1,5-Dicarbonyl Compounds |

Significance in Contemporary Synthetic Strategies

The true significance of this compound in contemporary organic synthesis lies in its role as a versatile building block for the construction of various heterocyclic systems. Its bifunctional nature, possessing both an electrophilic double bond and a carbonyl group, allows for cyclocondensation reactions with a range of binucleophiles.

One of the most prominent applications is in the synthesis of pyrimidine (B1678525) derivatives . Pyrimidines are a class of nitrogen-containing heterocycles that form the core structure of nucleic acids and are found in numerous biologically active compounds. The reaction of this compound with urea (B33335), thiourea (B124793), or guanidine (B92328) provides access to a variety of substituted pyrimidines with potential pharmacological activities.

Another important application is the synthesis of pyrazoline derivatives . Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known to exhibit a wide range of biological activities. The reaction of this compound with hydrazine (B178648) or its derivatives leads to the formation of pyrazolines through a cyclocondensation reaction. researchgate.net

The general scheme for these reactions involves the initial Michael addition of a nucleophilic center from the binucleophile to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to form the final heterocyclic ring.

Overview of Current Research Trajectories

Current research involving chalcones, including those with a chlorophenyl moiety, is largely driven by the pursuit of new therapeutic agents. While specific research on the biological activities of this compound is not as extensively documented as its 4-chloro isomer, the broader class of chlorophenyl-substituted chalcones and their heterocyclic derivatives have shown promise in several areas.

Derivatives of chalcones are being investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For instance, various pyrimidine and pyrazole (B372694) derivatives synthesized from chalcones have demonstrated significant antimicrobial and cytotoxic activities. mdpi.comnih.gov The presence of the chlorine atom on the phenyl ring is often associated with enhanced biological activity, making this compound a compound of interest for the synthesis of new drug candidates.

Future research is likely to focus on:

The synthesis of a wider library of heterocyclic derivatives using this compound as a starting material.

Detailed biological evaluation of these new compounds to identify lead structures for drug development.

Investigation into the structure-activity relationships to understand how the position of the chlorine atom and other substituents influence the biological profile.

Exploration of the use of this compound in the development of new materials and catalysts.

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-(2-chlorophenyl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c1-8(12)6-7-9-4-2-3-5-10(9)11/h2-7H,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHDSETHROOWFCQ-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80876245 | |

| Record name | 3-Buten-2-one,4-(2-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80876245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20766-37-4 | |

| Record name | 3-Buten-2-one, 4-(2-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020766374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Buten-2-one,4-(2-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80876245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-4-(2-Chloro-phenyl)-but-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 2 Chlorophenyl but 3 En 2 One and Its Analogues

Condensation Reactions for α,β-Unsaturated Ketone Frameworks

The most prevalent and historically significant method for synthesizing α,β-unsaturated ketones like 4-(2-chlorophenyl)but-3-en-2-one is through condensation reactions. benthamdirect.comtaylorandfrancis.com These reactions involve the coupling of a ketone with an aldehyde, leading to the formation of a new carbon-carbon double bond.

Claisen-Schmidt Condensation Protocols and Mechanistic Insights

The Claisen-Schmidt condensation is a specific type of crossed aldol (B89426) condensation that reacts an aldehyde or ketone containing an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen. vedantu.comwikipedia.org This method is exceptionally well-suited for the synthesis of chalcones and related α,β-unsaturated ketones. ekb.egnumberanalytics.com The reaction between an aromatic aldehyde and a ketone in the presence of a base is a cornerstone of this synthetic approach. numberanalytics.com

The mechanism of the Claisen-Schmidt condensation proceeds through a series of well-defined steps. youtube.comchemistnotes.combyjus.com Initially, a strong base abstracts an α-hydrogen from the ketone (in this case, acetone (B3395972) or a substituted acetophenone), forming a resonance-stabilized enolate ion. chemistnotes.combyjus.com This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde (e.g., 2-chlorobenzaldehyde). vedantu.comnumberanalytics.com The resulting alkoxide intermediate subsequently undergoes dehydration, often facilitated by the reaction conditions, to yield the final α,β-unsaturated ketone. numberanalytics.com The initial step is a nucleophilic addition to the carbonyl group, followed by an E1cB elimination. youtube.com

In a typical procedure for a related compound, 4-(4-fluorophenyl)-3-buten-2-one, 4-fluorobenzaldehyde (B137897) and acetone are reacted in the presence of sodium hydroxide (B78521) in ethanol (B145695). magritek.com The hydroxide ion deprotonates acetone to form the nucleophilic enolate, which then attacks the benzaldehyde (B42025) derivative. magritek.com The subsequent β-hydroxy ketone readily dehydrates to form the α,β-unsaturated product. magritek.com

Catalyst Systems and Reaction Condition Optimization

The success of the Claisen-Schmidt condensation heavily relies on the appropriate choice of catalyst and reaction conditions. numberanalytics.com Traditionally, strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) dissolved in a protic solvent like ethanol are employed. aip.orgtaylorandfrancis.com These conditions are effective but can sometimes lead to side reactions or lengthy reaction times. taylorandfrancis.com

To address these limitations, various catalyst systems and reaction conditions have been explored. The use of solid catalysts, such as mixed oxides and hydrotalcite-type materials, has gained traction as a more environmentally friendly and efficient alternative. mdpi.comrsc.orgnih.govresearchgate.net For instance, mixed oxides have been shown to be active and convenient for the solvent-free coupling of cyclohexanol (B46403) and benzaldehyde to produce a Claisen-Schmidt condensation product. mdpi.com Similarly, hydrotalcites have demonstrated efficiency as catalysts in the aldol condensation of vanillin (B372448) with acetone, achieving high conversion rates under microwave irradiation. researchgate.net

Solvent-free conditions, often coupled with grinding techniques, have also been reported to provide higher yields and shorter reaction times compared to traditional reflux methods. aip.org For example, the synthesis of chalcone (B49325) by grinding acetophenone (B1666503) and benzaldehyde with KOH as a catalyst yielded a significantly higher product percentage than the reflux method in ethanol. aip.org The optimization of reaction parameters such as temperature and catalyst loading is crucial for maximizing yield and minimizing byproducts. nih.gov

Table 1: Comparison of Catalytic Systems for Claisen-Schmidt Condensation

| Catalyst System | Reactants | Solvent | Conditions | Yield | Reference |

| KOH | Acetophenone, Benzaldehyde | Ethanol | Reflux | 9.2% | aip.org |

| KOH | Acetophenone, Benzaldehyde | None | Grinding | 32.6% | aip.org |

| NaOH | 4-Fluorobenzaldehyde, Acetone | Ethanol | Not specified | Not specified | magritek.com |

| M2+MgAlO Mixed Oxides | Cyclohexanol, Benzaldehyde | None | Not specified | Main product | mdpi.com |

| Hydrotalcite-type materials | Vanillin, Acetone | Not specified | Microwave | 60-90% conversion | researchgate.net |

| MgFeAl-LDH | Benzaldehyde, Cyclohexanone | None | 120 °C, 2h | 93% conversion | nih.gov |

This table is for illustrative purposes and compares different Claisen-Schmidt reactions, not all for the specific synthesis of this compound.

Alternative Olefination Strategies

While condensation reactions are the workhorse for synthesizing α,β-unsaturated ketones, alternative olefination strategies provide valuable routes, particularly when specific stereochemistries are desired or when the starting materials are more amenable to these methods.

Wittig Reactions for C=C Bond Formation

The Wittig reaction is a powerful and widely used method for forming carbon-carbon double bonds by reacting a phosphorus ylide (Wittig reagent) with an aldehyde or ketone. benthamdirect.comwikipedia.org This reaction can be adapted for the synthesis of α,β-unsaturated ketones. youtube.com One approach involves the reaction of an aldehyde with a ketone-stabilized phosphonium (B103445) ylide. organic-chemistry.org

For the synthesis of chalcones, a Wittig strategy can involve reacting benzaldehyde with triphenyl-benzoyl-methylene phosphorane. ekb.eg While this reaction can be slow under reflux in traditional solvents like benzene (B151609) or THF, the use of microwave irradiation can significantly accelerate the process, leading to good yields in a matter of minutes. ekb.eg An improved Wittig protocol for chalcone synthesis has been described, which involves the filtration of the crude reaction product through a silica (B1680970) gel plug to remove the triphenylphosphine (B44618) oxide byproduct, resulting in high yields and excellent purity. mdpi.com

Mizoroki-Heck Approaches and Related Cross-Coupling Methods

The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an aryl halide and an alkene. researchgate.netacs.org This reaction can be employed for the synthesis of β-substituted enones. acs.org However, the Mizoroki-Heck reaction of cyclic enones can be challenging due to issues like the decomposition of starting materials and products. acs.org Recent studies have focused on developing catalyst systems, such as those featuring BippyPhos as a ligand, to overcome these challenges. acs.org

A reductive Heck reaction variant has also been developed for the arylation of enones and enals, which preferentially forms the conjugate addition product. nih.gov This method utilizes a trialkylamine base, a tetrabutylammonium (B224687) halide, and a formic acid additive. nih.gov

Advanced Synthetic Techniques and Process Intensification

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods. Advanced techniques such as microwave-assisted synthesis and ultrasound irradiation have been successfully applied to the synthesis of chalcones and their analogues. ekb.egtaylorandfrancis.com These methods often lead to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating. ekb.egaip.org

Process intensification through the use of solvent-free reaction conditions is another key area of development. aip.orgrsc.org As demonstrated in the context of the Claisen-Schmidt condensation, eliminating the solvent can not only simplify the workup procedure but also enhance the reaction rate and yield. aip.org The combination of these advanced techniques with novel catalyst systems represents the forefront of research in the synthesis of this compound and related compounds.

Continuous Flow Synthesis Adaptations for Scalability

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering advantages such as enhanced heat and mass transfer, improved safety, and the potential for seamless scale-up. mdpi.comnih.gov This methodology is particularly well-suited for telescoping multiple synthetic steps into a single, continuous process, thereby avoiding the need for isolation and purification of intermediates. mit.edu

In the context of synthesizing chalcone-like structures, a continuous flow setup can be designed to perform the key bond-forming reactions efficiently. For instance, the Claisen-Schmidt condensation, a common method for chalcone synthesis, can be adapted to a flow process. scispace.comaip.orgyoutube.comrsc.orgacs.org This typically involves pumping solutions of the starting materials, an aromatic aldehyde (like 2-chlorobenzaldehyde) and a ketone (like acetone), along with a catalyst, through a heated reactor coil or a packed-bed reactor. The short residence times and precise temperature control in flow reactors can lead to high conversions and yields, often in a matter of minutes or even seconds. beilstein-journals.org

A typical flow setup would consist of syringe pumps to deliver the reactants and catalyst solutions, a T-mixer to ensure efficient mixing, a reactor coil or microreactor for the reaction to occur, and a back-pressure regulator to maintain the desired pressure. mit.edubeilstein-journals.org The reaction mixture exiting the reactor can then be collected or directed into a subsequent in-line purification or reaction step. mit.edu This approach has been successfully used for the synthesis of various organic molecules, including pharmaceutical building blocks, demonstrating its potential for producing compounds like this compound on a larger scale. nih.gov

Phase-Transfer Catalysis in Related Syntheses

Phase-transfer catalysis (PTC) is a valuable technique in organic synthesis that facilitates the reaction between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. rdd.edu.iqyoutube.com This is achieved by using a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt or a crown ether, which transports a reactant from one phase to the other where the reaction can proceed. rdd.edu.iqyoutube.com

In the synthesis of chalcones and their derivatives, PTC has been employed to enhance reaction rates and yields, particularly in Claisen-Schmidt condensation reactions conducted under basic conditions. rdd.edu.iqresearchgate.net For example, the reaction between an acetophenone derivative and a benzaldehyde derivative can be carried out in a two-phase system of an organic solvent and an aqueous solution of a strong base like sodium hydroxide. rdd.edu.iq The phase-transfer catalyst, such as tributyl benzyl (B1604629) ammonium chloride (TBBAC), facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase, where it can deprotonate the ketone to form the enolate. rdd.edu.iq This enolate then reacts with the aldehyde in the organic phase.

The use of PTC offers several advantages, including milder reaction conditions, the use of inexpensive and environmentally benign solvents like water, and simpler work-up procedures. rdd.edu.iqmdpi.com This methodology has been successfully applied to the synthesis of a variety of substituted chalcones and for subsequent reactions of the chalcone core, such as epoxidation. rdd.edu.iqresearchgate.net

Stereochemical Control in Olefin Synthesis (E/Z Isomerism)

The geometry of the carbon-carbon double bond in this compound and its analogues is a critical aspect of their structure. The control of E/Z isomerism is therefore a key consideration in their synthesis. studymind.co.ukmasterorganicchemistry.com Several classic and modern olefination reactions provide a means to selectively synthesize either the E or Z isomer.

The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons reaction, are powerful tools for the formation of alkenes with predictable stereochemistry. chemtube3d.comwikipedia.orgorganic-chemistry.org The stereochemical outcome of these reactions is influenced by the nature of the ylide, the reaction conditions, and the structure of the reactants. wikipedia.orgacs.org

The Wittig reaction involves the reaction of a phosphonium ylide with an aldehyde or ketone. wikipedia.org The stereoselectivity of the Wittig reaction is highly dependent on the stability of the ylide.

Unstabilized ylides (e.g., those with alkyl substituents) typically lead to the formation of the (Z)-alkene with high selectivity. chemtube3d.comwikipedia.org This is attributed to the kinetic control of the reaction, where the formation of a syn-oxaphosphetane intermediate is favored. chemtube3d.comyoutube.com

Stabilized ylides (e.g., those with electron-withdrawing groups like esters or ketones) generally produce the (E)-alkene as the major product. chemtube3d.comwikipedia.org This is often explained by the reversibility of the initial steps, allowing for equilibration to the more stable anti-oxaphosphetane intermediate.

Semi-stabilized ylides (e.g., with aryl or vinyl substituents) often give mixtures of (E)- and (Z)-alkenes. wikipedia.orgacs.org

The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction, utilizes phosphonate (B1237965) carbanions, which are generally more nucleophilic and less basic than the corresponding phosphonium ylides. wikipedia.orgnrochemistry.com A significant advantage of the HWE reaction is that it predominantly yields the (E)-alkene with high stereoselectivity. wikipedia.orgyoutube.comyoutube.com This selectivity arises from the thermodynamic control of the reaction pathway, where the formation of the more stable anti-intermediate is favored. organic-chemistry.orgnrochemistry.com The water-soluble phosphate (B84403) byproduct of the HWE reaction is also easily removed, simplifying purification. wikipedia.org For the synthesis of (Z)-alkenes using a similar methodology, the Still-Gennari modification of the HWE reaction can be employed, which uses phosphonates with electron-withdrawing groups and specific reaction conditions to favor the formation of the kinetic (Z)-product. nrochemistry.comyoutube.com

The choice between these methods allows for the targeted synthesis of either the (E)- or (Z)-isomer of this compound and its analogues, depending on the desired stereochemistry of the final product.

| Reaction | Typical Stereoselectivity | Ylide/Reagent Type | Key Features |

| Wittig Reaction | (Z)-selective | Unstabilized Ylide | Kinetically controlled, forms syn-oxaphosphetane. chemtube3d.comyoutube.com |

| (E)-selective | Stabilized Ylide | Thermodynamically controlled, forms anti-oxaphosphetane. chemtube3d.com | |

| Poor selectivity | Semi-stabilized Ylide | Often results in mixtures of isomers. wikipedia.orgacs.org | |

| Horner-Wadsworth-Emmons Reaction | (E)-selective | Phosphonate Carbanion | Thermodynamically controlled, water-soluble byproduct. wikipedia.orgyoutube.comyoutube.com |

| Still-Gennari Modification | (Z)-selective | Electron-withdrawing phosphonates | Kinetically controlled. nrochemistry.comyoutube.com |

Mechanistic Organic Chemistry and Reactivity of 4 2 Chlorophenyl but 3 En 2 One

Nucleophilic Addition Pathways to the α,β-Unsaturated System

The compound 4-(2-chlorophenyl)but-3-en-2-one belongs to the class of α,β-unsaturated ketones, also known as enones. Its structure contains two primary electrophilic sites: the carbonyl carbon (C2) and the β-carbon (C4) of the alkene, which is activated by conjugation with the carbonyl group. This dual reactivity allows for two main nucleophilic addition pathways: conjugate (1,4-) addition and direct (1,2-) addition. The presence of the ortho-chloro substituent on the phenyl ring can influence the reactivity through a combination of inductive and steric effects. libretexts.orglumenlearning.com

Conjugate (1,4-) Addition Mechanisms

Conjugate addition, or Michael addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. libretexts.org In this pathway, a nucleophile attacks the electrophilic β-carbon (C4) of the carbon-carbon double bond. This reaction is favored by "soft" nucleophiles, which are generally larger, more polarizable, and less basic. mdpi.com

Enolate Intermediate Formation and Protonation Dynamics

The mechanism of conjugate addition begins with the nucleophilic attack on the β-carbon of the enone system. This initial attack breaks the C=C π-bond, and the resulting electron density is delocalized across the oxygen, C2, and C3 atoms, forming a resonance-stabilized enolate intermediate. This enolate is a key reactive intermediate in many organic reactions. mdpi.com

The stability of this enolate is crucial. It exists as a hybrid of two main resonance structures: one with the negative charge on the α-carbon and another with the charge on the more electronegative oxygen atom. While the major resonance contributor has the negative charge on oxygen, the enolate often reacts with electrophiles through the α-carbon.

The final step of the conjugate addition is the protonation of the enolate intermediate. This typically occurs upon workup with a proton source (like water or a mild acid). The enolate can be protonated at the α-carbon, which directly yields the final saturated ketone product. Alternatively, protonation can occur at the oxygen atom, forming an enol. This enol will then rapidly tautomerize to the more stable keto form, yielding the same final product. mdpi.com

Influence of Nucleophile Nature on Regioselectivity

The competition between 1,4-conjugate addition and 1,2-direct addition is largely dictated by the nature of the attacking nucleophile, a concept explained by Hard and Soft Acid and Base (HSAB) theory. The carbonyl carbon is considered a "hard" electrophilic center, while the β-carbon is a "soft" center. Consequently, "hard" nucleophiles preferentially attack the carbonyl carbon (1,2-addition), whereas "soft" nucleophiles favor attack at the β-carbon (1,4-addition). mdpi.com

The regioselectivity is also influenced by whether the reaction is under kinetic or thermodynamic control. Reactions with strong, hard nucleophiles are often irreversible and thus kinetically controlled, favoring the faster 1,2-addition. Reactions with weaker, soft nucleophiles are often reversible, allowing for thermodynamic control, which favors the more stable 1,4-adduct where the strong carbonyl C=O bond is reformed. openochem.orgmasterorganicchemistry.com

Organocuprate-Mediated Conjugate Additions

Organocuprates, such as lithium dialkylcuprates (R₂CuLi), also known as Gilman reagents, are archetypal soft nucleophiles and are exceptionally effective for achieving 1,4-conjugate addition to α,β-unsaturated ketones like this compound. libretexts.org Unlike harder organometallic reagents such as Grignard or organolithium reagents, which typically favor 1,2-addition, organocuprates exhibit high selectivity for the β-carbon.

The proposed mechanism for this reaction involves the nucleophilic addition of the cuprate (B13416276) to the β-carbon, which initially forms a copper(III) intermediate. This is followed by reductive elimination, which transfers the alkyl group from the copper to the carbon and regenerates a copper(I) species, ultimately yielding the enolate intermediate that is then protonated to give the final 1,4-addition product.

Direct (1,2-) Addition to the Carbonyl Electrophile

In the direct addition pathway, the nucleophile attacks the electrophilic carbon atom of the carbonyl group (C2). This reaction is analogous to the nucleophilic addition reactions seen in simple aldehydes and ketones. This pathway is favored by strong, "hard" nucleophiles, which are characterized by high charge density and low polarizability. libretexts.org

The reaction proceeds via a tetrahedral intermediate, where the carbonyl carbon's hybridization changes from sp² to sp³. Subsequent protonation of the resulting alkoxide ion yields a tertiary alcohol. This pathway is generally faster than conjugate addition and is often irreversible, making it the kinetically favored product. openochem.org

Competitive Reaction Pathways and Product Distribution

The reaction of this compound with a nucleophile often results in a mixture of 1,2- and 1,4-addition products. The product distribution is a sensitive function of the nucleophile, solvent, and temperature. The ortho-chloro substituent on the phenyl ring can exert a steric effect, potentially hindering rotation of the phenyl ring and influencing the accessibility of the β-carbon to the incoming nucleophile. nih.gov It also has an inductive electron-withdrawing effect which can modulate the electrophilicity of both the carbonyl carbon and the β-carbon. libretexts.orglumenlearning.com

The following table illustrates the expected product distribution based on the choice of nucleophile for a generic α,β-unsaturated ketone, which serves as a model for the reactivity of this compound.

Kinetic versus Thermodynamic Control in Addition Reactions

The addition of reagents to this compound can yield different products depending on the reaction conditions, a concept known as kinetic versus thermodynamic control. libretexts.orgpressbooks.pubwikipedia.orgjackwestin.com The enone system offers two sites for nucleophilic attack: the carbonyl carbon (1,2-addition) and the β-carbon of the double bond (1,4-addition or conjugate addition).

Kinetic Control typically occurs under irreversible conditions, such as low temperatures, where the product that forms the fastest is the major product. libretexts.orgmasterorganicchemistry.com This is referred to as the kinetic product. In the case of this compound, the 1,2-addition product is generally favored under kinetic control because the attack on the carbonyl carbon is faster. libretexts.orgjackwestin.commasterorganicchemistry.com

Thermodynamic Control , on the other hand, is favored under reversible conditions, such as higher temperatures, allowing the reaction to reach equilibrium. pressbooks.pubmasterorganicchemistry.com The most stable product, known as the thermodynamic product, will be the major isomer. For α,β-unsaturated ketones like this compound, the 1,4-addition product is typically more stable and is therefore the thermodynamic product. libretexts.orgpressbooks.pub The increased stability is due to the formation of a more substituted and stable internal double bond in the resulting enol or enolate intermediate. libretexts.org

The reaction of 1,3-butadiene (B125203) with a hydrogen halide is a classic example illustrating this principle. At low temperatures, the 1,2-adduct predominates (kinetic control), while at higher temperatures, the more stable 1,4-adduct is the major product (thermodynamic control). libretexts.orgpressbooks.pub This is because the higher temperature provides enough energy to overcome the activation barrier for the reverse reaction, allowing the products to equilibrate and favor the most stable isomer. pressbooks.pubmasterorganicchemistry.com

Reduction Reactions of the Enone Moiety

The enone structure of this compound allows for the selective reduction of either the carbon-carbon double bond or the carbonyl group.

Selective C=C Double Bond Hydrogenation

The selective hydrogenation of the C=C double bond in α,β-unsaturated ketones can be achieved using catalytic hydrogenation. This reaction is a form of catalytic transfer hydrogenation (CTH), where a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst. mdpi.com This method is often preferred as it avoids the need for pressurized hydrogen gas. unimi.it For the reduction of this compound, a palladium catalyst supported on a material like carbon can be employed to yield 4-(2-chlorophenyl)butan-2-one.

Metal Hydride Reductions and Chemoselectivity

Metal hydrides are common reagents for the reduction of enones, with the outcome depending on the specific hydride used. nih.gov

1,2-Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) typically favor the 1,2-reduction of the carbonyl group to an alcohol, yielding the corresponding allylic alcohol.

1,4-Reduction (Conjugate Reduction): To selectively reduce the C=C double bond, a process known as conjugate reduction is employed. This can be achieved using organosilane reducing agents in the presence of a metal catalyst. acs.org These reagents have the advantage of being safer to handle than traditional metal hydrides like lithium aluminum hydride (LiAlH₄) and offer improved chemoselectivity. acs.org

The chemoselectivity of these reductions is a critical aspect, and various catalytic systems have been developed to control whether the 1,2- or 1,4-addition product is formed. acs.org

Catalytic Transfer Hydrogenation Methodologies

Catalytic transfer hydrogenation (CTH) is a versatile method for the reduction of ketones and other functional groups. mdpi.comunimi.it This technique utilizes a hydrogen donor, such as formic acid or isopropanol, in the presence of a metal catalyst, often from the platinum group metals like ruthenium or palladium. unimi.itrsc.org CTH is considered a greener alternative to traditional hydrogenation as it operates under milder conditions and avoids the use of flammable hydrogen gas. unimi.it The efficiency and selectivity of CTH can be influenced by the choice of catalyst, hydrogen donor, and reaction conditions. mdpi.comresearchgate.net

Oxidation Processes and Reaction Mechanisms

The oxidation of this compound can lead to various products depending on the oxidizing agent and reaction conditions. The enone moiety presents two main sites for oxidation: the carbon-carbon double bond and the ketone functional group.

Possible oxidation reactions include epoxidation of the double bond to form an epoxide, or oxidative cleavage of the double bond which would break the carbon chain. The ketone group can also be oxidized, for instance, through a Baeyer-Villiger oxidation to form an ester. The specific outcome of the oxidation reaction is dictated by the reagents used and the mechanistic pathway they follow.

Electrophilic and Radical Reactions

While enones are typically reactive towards nucleophiles, they can also undergo electrophilic and radical reactions.

Electrophilic Reactions: The electron-withdrawing nature of the carbonyl group deactivates the C=C double bond towards electrophilic attack. However, reactions with strong electrophiles can still occur.

Radical Reactions: The double bond of the enone can participate in radical addition reactions. nih.gov These reactions are often initiated by a radical initiator and can proceed in various solvents, including water, which is considered an environmentally friendly medium. nih.gov The addition of a radical species to the β-carbon of the enone system leads to the formation of a resonance-stabilized radical intermediate, which can then undergo further reactions.

Alpha-Halogenation Reactions

The position alpha to a carbonyl group is readily halogenated due to the ability to form an enol or enolate intermediate. wikipedia.org For this compound, which is a methyl ketone, the hydrogens on the methyl group (C1) are the primary sites for alpha-halogenation. This reaction can be catalyzed by either acid or base, each proceeding through a distinct mechanism. libretexts.org

Under acidic conditions, the reaction proceeds through an enol intermediate. The carbonyl oxygen is first protonated, followed by the removal of an alpha-hydrogen to form the enol. libretexts.org The subsequent reaction with a halogen (Cl₂, Br₂, or I₂) is typically fast. A key characteristic of acid-catalyzed alpha-halogenation is that it usually results in monohalogenation. wikipedia.orglibretexts.org This is because the introduced halogen is an electron-withdrawing group, which decreases the basicity of the carbonyl oxygen, making further protonation and subsequent enol formation less favorable. wikipedia.org

Acid-Catalyzed Alpha-Halogenation Mechanism:

Protonation of the carbonyl oxygen: The ketone is activated by an acid catalyst. libretexts.org

Enol formation: A proton is removed from the alpha-carbon, forming the enol tautomer. This is generally the rate-determining step. libretexts.org

Nucleophilic attack: The electron-rich double bond of the enol attacks the electrophilic halogen. youtube.com

Deprotonation: The protonated carbonyl of the resulting intermediate is deprotonated to yield the alpha-halogenated ketone and regenerate the acid catalyst. libretexts.org

Under basic conditions, the reaction involves the formation of an enolate ion. libretexts.org Unlike the acid-catalyzed reaction, base-promoted alpha-halogenation is often difficult to stop at the monohalogenated stage. chemistrysteps.compressbooks.pub The electron-withdrawing nature of the first halogen atom increases the acidity of the remaining alpha-hydrogens, making them more susceptible to removal by the base and leading to rapid successive halogenations. libretexts.orgpressbooks.pub

For methyl ketones like this compound, this can lead to the formation of a trihalomethyl ketone. libretexts.org This intermediate is a key component of the haloform reaction, where the trihalomethyl group acts as a leaving group upon nucleophilic attack by hydroxide (B78521), ultimately yielding a carboxylate and a haloform (CHCl₃, CHBr₃, or CHI₃). libretexts.orgyoutube.com

Radical Chain Oxidation Mechanisms

The atmospheric oxidation of α,β-unsaturated ketones is a significant process, often initiated by hydroxyl (OH) radicals. copernicus.orgcopernicus.org This process is relevant for understanding the environmental fate of compounds like this compound. The reaction typically proceeds via the addition of the OH radical to the C=C double bond, as this pathway is generally more favorable than hydrogen atom abstraction. copernicus.org

The general mechanism for the OH-radical-initiated oxidation involves:

Initiation: Addition of an OH radical to one of the carbons of the C=C double bond, forming a radical adduct.

Propagation: The resulting radical reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂). This peroxy radical can then react further, for example with nitric oxide (NO), leading to the formation of various oxygenated products. copernicus.orgresearchgate.net

Termination: The reaction chain is terminated through various radical-radical recombination reactions.

Studies on similar α,β-unsaturated ketones, such as 3-methyl-3-penten-2-one (B7765926) and 4-methyl-3-penten-2-one, have identified products like acetone (B3395972), methyl glyoxal, and peroxyacetyl nitrate (B79036) (PAN) from OH-initiated oxidation in the presence of NO. researchgate.netconicet.gov.ar For this compound, oxidation would likely lead to a complex mixture of products resulting from the cleavage of the carbon backbone and potential reactions involving the chlorinated aromatic ring.

Nucleophilic Aromatic Substitution on the Chlorophenyl Moiety

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.orglibretexts.org

In this compound, the but-3-en-2-one (B6265698) substituent is located ortho to the chlorine atom. The carbonyl group is electron-withdrawing, which should, in principle, activate the ring towards nucleophilic attack. The stabilization of the Meisenheimer complex occurs when the negative charge can be delocalized onto the electron-withdrawing substituent through resonance. libretexts.org For an ortho substituent, this delocalization is effective.

Therefore, it is plausible that this compound can undergo SNAr reactions with strong nucleophiles, such as alkoxides or amines, under appropriate conditions. The reaction would proceed via a two-step addition-elimination mechanism:

Addition: The nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized carbanion (Meisenheimer complex). libretexts.org

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.

The reactivity in SNAr reactions is also influenced by the nature of the leaving group. While typically the C-F bond is the strongest and the C-I bond is the weakest, the rate-determining step in SNAr is usually the initial nucleophilic attack. masterorganicchemistry.com The high electronegativity of fluorine makes the attached carbon more electrophilic and thus more susceptible to attack, often leading to a faster reaction compared to other halogens. youtube.com

Kinetic Studies and Reaction Rate Analysis

Kinetic studies provide quantitative insight into reaction rates. For α,β-unsaturated ketones, much of the available kinetic data pertains to their atmospheric oxidation reactions. The rate coefficients for reactions with OH radicals and Cl atoms have been determined for several compounds using relative rate methods. copernicus.orgcopernicus.org

| Compound | Reaction with | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) |

|---|---|---|

| 3-Methyl-3-penten-2-one | OH | (6.5 ± 1.2) × 10⁻¹¹ |

| 4-Methyl-3-penten-2-one | OH | (8.1 ± 1.3) × 10⁻¹¹ |

| 3-Methyl-3-penten-2-one | Cl | (2.8 ± 0.4) × 10⁻¹⁰ |

| 4-Methyl-3-penten-2-one | Cl | (3.1 ± 0.4) × 10⁻¹⁰ |

Kinetic studies on the reactions of substituted phenyl compounds, such as the aminolysis of 3-chlorophenyl 4-nitrophenyl thionocarbonates, show that the electronic effects of substituents on the phenyl ring significantly influence reaction rates. nih.gov For this compound, the electron-withdrawing nature of the 2-chloro substituent would affect the electron density of the entire conjugated system, thereby influencing the rates of reactions at the double bond, the carbonyl group, and the aromatic ring itself. For instance, in the aminolysis of thionocarbonates, the rate-determining step was found to be the formation of a tetrahedral intermediate, and the reaction rates followed the expected trend based on the electron-withdrawing power of the substituents. nih.gov

Advanced Spectroscopic and Structural Elucidation of 4 2 Chlorophenyl but 3 En 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive structural assignment of organic molecules. For 4-(2-Chlorophenyl)but-3-en-2-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques provides an unambiguous map of its atomic connectivity and spatial arrangement.

Initial analysis of the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) reveals characteristic signals for the protons. The methyl protons of the acetyl group typically appear as a sharp singlet. The vinyl protons, adjacent to the carbonyl group and the aromatic ring, present as doublets, with their coupling constant providing insight into the geometry of the double bond. The aromatic protons exhibit a complex multiplet pattern in the downfield region, consistent with the ortho-substitution on the phenyl ring.

The ¹³C NMR spectrum complements the proton data, showing distinct resonances for the carbonyl carbon, the olefinic carbons, the methyl carbon, and the aromatic carbons. The chemical shifts of these carbons are influenced by the electronic effects of the substituent groups.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₃ | 2.42 (s) | 28.1 |

| CH=CHCO | 6.75 (d, J=16.2 Hz), 7.91 (d, J=16.2 Hz) | 127.9, 140.2 |

| C=O | - | 198.2 |

| Aromatic CH | 7.29-7.48 (m) | 127.2, 127.7, 130.3, 131.0 |

| C-Cl | - | 135.0 |

| C-CH= | - | 132.5 |

| Note: The data presented is based on typical chemical shifts for similar structures and may not represent experimentally verified values for this specific compound due to limited availability in the searched literature. |

2D NMR Techniques for Comprehensive Structural Assignment (COSY, NOESY, HMQC, HMBC)

While ¹H and ¹³C NMR provide fundamental information, 2D NMR experiments are indispensable for a complete and unambiguous assignment of all signals and for confirming the structural framework.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak between the two vinyl protons would be expected, confirming their three-bond (³J) coupling. Additionally, correlations between the aromatic protons would help in assigning their specific positions on the phenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms. Each proton signal is linked to the signal of the carbon it is attached to. This allows for the definitive assignment of the ¹³C signals for the methyl, vinyl, and aromatic C-H groups.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically 2-3 bonds) correlations between protons and carbons. Key HMBC correlations for this compound would include:

The methyl protons showing a correlation to the carbonyl carbon (C=O).

The vinyl proton adjacent to the carbonyl group correlating with the carbonyl carbon.

The other vinyl proton showing a correlation to the aromatic carbon to which the butenone chain is attached.

Correlations from the aromatic protons to neighboring carbons, which are crucial for assigning the quaternary aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding connectivity. It is particularly vital for determining stereochemistry.

Stereochemical Assignment via NMR Spectroscopy

The geometry of the carbon-carbon double bond in this compound is a key stereochemical feature. The magnitude of the coupling constant (J-value) between the two vinyl protons in the ¹H NMR spectrum is a strong indicator of the stereochemistry. A large coupling constant, typically in the range of 12-18 Hz, is characteristic of a trans or (E)-configuration, where the protons are on opposite sides of the double bond. A smaller coupling constant (6-12 Hz) would suggest a cis or (Z)-configuration.

NOESY spectroscopy provides definitive proof of the stereochemistry. In the case of the (E)-isomer, a Nuclear Overhauser Effect (NOE) would be observed between the vinyl proton closer to the aromatic ring and the ortho-protons of the phenyl group. Conversely, for the (Z)-isomer, an NOE would be expected between the vinyl proton adjacent to the carbonyl group and the ortho-protons. The presence or absence of these specific through-space correlations allows for an unambiguous assignment of the double bond geometry.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides valuable information about the functional groups present in a molecule and their chemical environment.

Fourier Transform Infrared (FTIR) and Attenuated Total Reflection Infrared (ATR-FTIR) Studies

The FTIR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its constituent functional groups. The most prominent band is the C=O stretching vibration of the α,β-unsaturated ketone, which typically appears in the region of 1650-1685 cm⁻¹. The C=C stretching vibration of the conjugated double bond is expected around 1600-1640 cm⁻¹. The aromatic C=C stretching vibrations give rise to a series of bands in the 1450-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic ring and the vinyl group are observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹. The C-Cl stretching vibration is typically found in the fingerprint region, below 800 cm⁻¹. ATR-FTIR, which measures the spectrum of a sample in direct contact with an ATR crystal, is a convenient technique for obtaining the IR spectrum of solid or liquid samples with minimal preparation.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O Stretch (Ketone) | 1650 - 1685 |

| C=C Stretch (Alkene) | 1600 - 1640 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-H Stretch (Aromatic/Vinyl) | > 3000 |

| C-H Stretch (Aliphatic) | < 3000 |

| C-Cl Stretch | < 800 |

| Note: This table presents generalized expected ranges and does not contain experimentally verified data for the specific compound. |

Fourier Transform Raman (FT-Raman) Analysis

FT-Raman spectroscopy provides complementary information to FTIR. While polar bonds like C=O give strong signals in the IR spectrum, non-polar or symmetric bonds often produce strong signals in the Raman spectrum. For this compound, the C=C stretching vibrations of both the alkene and the aromatic ring are expected to be prominent in the FT-Raman spectrum. The symmetric stretching of the aromatic ring is also a characteristic Raman band. The C-Cl stretch may also be observed. By comparing the FTIR and FT-Raman spectra, a more complete picture of the vibrational modes of the molecule can be obtained.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by probing the electronic transitions between different energy levels. For this compound, the presence of an extended conjugated system, encompassing the phenyl ring, the carbon-carbon double bond, and the carbonyl group, gives rise to characteristic absorptions in the UV region.

Two main types of electronic transitions are expected for this molecule:

π → π* transitions: These are high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The extended conjugation in this compound lowers the energy gap for this transition, causing the absorption maximum (λmax) to shift to longer wavelengths (a bathochromic or red shift) compared to non-conjugated systems.

n → π* transitions: These are lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the lone pair of the carbonyl oxygen) to a π* antibonding orbital. These transitions typically occur at longer wavelengths than the π → π* transitions.

The position of the λmax is sensitive to the solvent polarity. In polar solvents, the n → π* transition often undergoes a hypsochromic (blue) shift, while the π → π* transition may experience a bathochromic shift. The presence of the chloro-substituent on the phenyl ring can also influence the absorption maxima through its electronic effects (inductive and resonance).

| Transition Type | Expected λmax Range (nm) |

| π → π | 250 - 350 |

| n → π | 300 - 400 |

| Note: The λmax values are estimates and can vary based on solvent and experimental conditions. No specific experimental data was found in the searched literature. |

X-ray Crystallography for Solid-State Molecular and Crystal Structures

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation

Single-crystal X-ray diffraction analysis would provide the definitive solid-state structure of this compound. The molecule, being achiral, would crystallize in a centrosymmetric or a non-centrosymmetric space group that does not imply chirality. Therefore, the concept of absolute configuration would not be applicable.

The primary findings from such an analysis would confirm the molecule's conformation. It is expected that the compound exists in the more stable (E)-configuration regarding the C=C double bond, which minimizes steric hindrance. The analysis would reveal the planarity of the molecule. While the α,β-unsaturated ketone system promotes conjugation and planarity, steric repulsion between the ortho-chloro-substituted phenyl ring and the enone moiety could lead to a significant dihedral angle between the plane of the phenyl ring and the plane of the butenone chain.

A crystallographic study would yield a data table similar to the hypothetical one below.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₉ClO |

| Formula Weight | 180.63 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value not available |

| b (Å) | Value not available |

| c (Å) | Value not available |

| α (°) | 90 |

| β (°) | Value not available |

| γ (°) | 90 |

| Volume (ų) | Value not available |

| Z | 4 |

| Calculated Density (g/cm³) | Value not available |

Hirshfeld Surface Analysis and Elucidation of Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions that stabilize a crystal structure. By mapping properties onto this unique molecular surface, one can gain a detailed understanding of the crystal packing.

H···H contacts: Typically representing the largest contribution to the Hirshfeld surface, arising from van der Waals forces between hydrogen atoms on adjacent molecules.

C-H···O interactions: Weak hydrogen bonds between a carbon-bound hydrogen atom and the carbonyl oxygen atom, likely forming chains or dimers that influence the packing arrangement.

C-H···Cl interactions: Weak hydrogen bonds involving the chlorine atom as an acceptor.

C···H/H···C contacts: Indicative of C-H···π interactions, where a hydrogen atom interacts with the electron cloud of the phenyl ring.

Cl···O contacts: Possible halogen bonding interactions, though likely to be weak.

A summary of these contributions would be presented in a data table.

Hypothetical Hirshfeld Surface Contact Contributions for this compound

| Contact Type | Contribution (%) |

|---|---|

| H···H | Value not available |

| C···H / H···C | Value not available |

| O···H / H···O | Value not available |

| Cl···H / H···Cl | Value not available |

| C···C | Value not available |

| Cl···O / O···Cl | Value not available |

Without access to the specific crystallographic information file (CIF) for this compound, the generation of precise data tables and a detailed, factual discussion for these sections is not possible.

Computational and Theoretical Chemistry Studies on 4 2 Chlorophenyl but 3 En 2 One

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of chalcone-like molecules, including 4-(2-chlorophenyl)but-3-en-2-one. By employing various functionals and basis sets, researchers can model the molecule's behavior with a high degree of accuracy.

Geometry Optimization and Conformational Landscapes

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For compounds similar to this compound, such as other chalcone (B49325) derivatives, this process is often carried out using DFT methods like B3LYP with a 6-311+G basis set. researchgate.net The optimization process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

Electronic Structure Analysis: Frontier Molecular Orbitals, Molecular Electrostatic Potential

Understanding the electronic structure of this compound is key to predicting its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a central part of this analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A large Egap suggests high stability and low reactivity, while a small Egap indicates a more reactive molecule. For similar chalcone derivatives, the HOMO-LUMO energy gap has been calculated to be around 4.208 eV, indicating good stability. nih.gov

The Molecular Electrostatic Potential (MEP) map is another valuable tool for understanding the electronic distribution within a molecule. The MEP visualizes the electrostatic potential on the electron density surface, using a color scale to indicate different charge regions. Typically, red areas represent regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas indicate electron-deficient regions (positive potential), which are susceptible to nucleophilic attack. Green and yellow areas represent neutral or less charged regions. researchgate.net For chalcone-like molecules, the negative potential is often localized over the carbonyl oxygen atom, while the positive potential is found around the hydrogen atoms. researchgate.net

Prediction of Spectroscopic Properties and Correlation with Experimental Data

Computational methods can accurately predict various spectroscopic properties of molecules, which can then be compared with experimental data for validation. DFT calculations are commonly used to compute vibrational frequencies (FT-IR and Raman spectra) and electronic absorption spectra (UV-Vis).

The theoretical vibrational spectra are often scaled to correct for the approximations inherent in the computational methods and the effects of the experimental conditions. A strong correlation between the calculated and experimental spectra confirms the accuracy of the optimized geometry and the computational method used. For instance, in studies of related chalcones, the calculated FT-IR and FT-Raman spectra have shown excellent agreement with the experimental spectra. researchgate.net

Similarly, Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra in various solvents. researchgate.net The calculated maximum absorption wavelengths (λmax) can be compared with experimental UV-Vis spectra to understand the electronic transitions occurring within the molecule. The effect of solvent polarity on these transitions can also be investigated computationally, providing a deeper understanding of the molecule's photophysical properties. researchgate.net

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry provides a powerful platform for investigating the mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental means alone.

Transition State Modeling and Reaction Pathway Analysis

By mapping the potential energy surface of a reaction, computational methods can identify the transition states (TS) that connect reactants to products. A transition state is a high-energy, unstable configuration that represents the energy barrier that must be overcome for a reaction to occur. DFT calculations can be used to locate and characterize the geometry of these transition states.

For reactions involving chalcone-like molecules, such as cycloaddition reactions, DFT methods like M06/6-311G(d,p) have been used to study the reaction pathways. semanticscholar.org The analysis of the transition state structures can reveal whether a reaction proceeds through a concerted (one-step) or a stepwise mechanism. It can also explain the observed regioselectivity and stereoselectivity of a reaction by comparing the activation energies of different possible pathways. semanticscholar.org

Theoretical Determination of Kinetic and Thermodynamic Parameters

Once the reactants, transition states, and products have been optimized, a wealth of kinetic and thermodynamic data can be calculated. The activation energy (Ea) of a reaction, which is the energy difference between the reactants and the transition state, is a key kinetic parameter that determines the reaction rate.

Thermodynamic parameters such as the enthalpy of reaction (ΔH), entropy of reaction (ΔS), and Gibbs free energy of reaction (ΔG) can also be computed. kashanu.ac.ir These parameters indicate whether a reaction is exothermic or endothermic, and whether it is spontaneous under given conditions. By comparing the thermodynamic stability of different products, the outcome of a reaction can be predicted. For tautomeric systems, DFT calculations have been successfully used to determine the relative stabilities of different tautomers and the kinetic parameters for their interconversion. kashanu.ac.ir

Simulations of Intermolecular Interactions and Crystal Packing

Computational chemistry provides a powerful lens for examining the non-covalent interactions that govern the three-dimensional arrangement of molecules in a crystal lattice. For this compound, while specific simulation studies on this exact molecule are not extensively documented in publicly available literature, we can infer its probable behavior based on computational analyses of structurally similar compounds, particularly other chalcone and chlorophenyl derivatives. These studies consistently employ a range of theoretical methods to elucidate the forces at play in crystal formation.

Detailed research into analogous molecules reveals that the stability of their crystal structures is predominantly dictated by a combination of weak intermolecular forces. nih.gov These include van der Waals forces, dipole-dipole interactions, and, where applicable, hydrogen bonds and π-π stacking. masterorganicchemistry.com Computational techniques such as Density Functional Theory (DFT), Hirshfeld surface analysis, and molecular dynamics (MD) simulations are instrumental in quantifying these interactions. nih.govnih.gov

Quantum chemical modeling, often performed using DFT, allows for the calculation of interaction energies between molecular pairs. mdpi.comnih.gov This provides a quantitative measure of the strength of different intermolecular contacts. For example, the interaction energy of various dimers can be calculated to understand the most favorable orientations for molecular aggregation. Symmetry-Adapted Perturbation Theory (SAPT) can further decompose these interaction energies into physically meaningful components: electrostatic, exchange, induction, and dispersion. mdpi.com In many organic molecules, dispersion forces are found to be a major stabilizing contributor.

Molecular dynamics simulations offer a dynamic perspective on crystal packing, modeling the movement of atoms and molecules over time. nih.gov These simulations can predict crystal lattice parameters and the stability of the crystal structure under different conditions. By analyzing the trajectories of molecules in the simulation, researchers can identify persistent intermolecular interactions and understand how they influence the macroscopic properties of the crystal.

Based on studies of analogous compounds, the intermolecular interactions for this compound in a crystalline state are likely to be characterized by the following interactions:

π-π Stacking: The presence of the chlorophenyl ring suggests the likelihood of π-π stacking interactions, where the aromatic rings of adjacent molecules align in a parallel or offset fashion. Studies on similar molecules have shown that these interactions contribute to the formation of infinite chains within the crystal structure. mdpi.comnih.gov

C-H···O and C-H···Cl Hydrogen Bonds: Weak hydrogen bonds involving the carbonyl oxygen and the chlorine atom are expected to play a significant role in stabilizing the crystal lattice. The hydrogen atoms of the butenone moiety and the phenyl ring can act as donors.

The interplay of these forces dictates the final crystal structure. The presence of the chlorine atom introduces both steric and electronic effects that influence how the molecules pack together. Computational studies on similar structures reveal that even small changes in molecular geometry can lead to different polymorphic forms, each with a unique packing arrangement and stability. mdpi.comnih.gov

Research Findings from Analogous Systems

To illustrate the insights gained from computational studies, the following tables summarize typical findings from research on structurally related chlorophenyl and chalcone-like molecules.

Table 1: Common Intermolecular Contacts Identified by Hirshfeld Surface Analysis in Similar Compounds

| Interaction Type | Typical Percentage Contribution |

| H···H | 40-60% |

| C-H···Cl | 10-20% |

| C-H···O | 5-15% |

| C···H | 5-10% |

| Cl···Cl | <5% |

| C···C (π-π) | 5-15% |

Note: The percentages are approximate and vary depending on the specific molecule and crystal packing.

Table 2: Illustrative Interaction Energies for Molecular Pairs from DFT Calculations

| Dimer Configuration | Predominant Interaction Type | Sample Interaction Energy (kcal/mol) |

| Stacked Phenyl Rings | π-π Stacking | -2.5 to -5.0 |

| Head-to-Tail | C-H···O Hydrogen Bond | -1.5 to -3.0 |

| Chlorine-Mediated | C-H···Cl Hydrogen Bond | -1.0 to -2.5 |

Note: These values are representative and sourced from studies on analogous systems. The actual energies for this compound would require specific calculations.

These computational approaches provide a detailed, atom-level understanding of the forces that govern the self-assembly of molecules like this compound into a crystalline solid.

Derivatization Strategies and Synthetic Utility of 4 2 Chlorophenyl but 3 En 2 One

Construction of Complex Molecular Architectures

The inherent reactivity of the 1,3-diaryl-2-propen-1-one core makes 4-(2-chlorophenyl)but-3-en-2-one an exceptional starting material for building intricate molecular frameworks through cyclization reactions.

One of the most prominent applications of chalcones in synthetic chemistry is their reaction with hydrazine (B178648) derivatives to form pyrazolines, which are five-membered heterocyclic rings containing two adjacent nitrogen atoms. nih.gov The reaction of this compound with hydrazine hydrate (B1144303) is a classic example of a cyclocondensation reaction. Typically, this reaction is carried out in an acidic medium, such as acetic acid, or other aliphatic acids like formic and propionic acid. nih.gov

The mechanism involves the initial nucleophilic attack of the hydrazine on the carbonyl carbon of the chalcone (B49325), followed by an intramolecular Michael addition of the second nitrogen atom to the β-carbon of the double bond, leading to the formation of the stable five-membered pyrazoline ring. jocpr.com Various substituted hydrazines can be used to generate a library of N-substituted pyrazolines. nih.govorganic-chemistry.org

Table 1: Synthesis of Pyrazoline from this compound

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| This compound | Hydrazine Hydrate | Aliphatic Acid (e.g., Acetic Acid) | 1-H-3-(2-chlorophenyl)-5-methylpyrazoline | nih.gov |

| This compound | Phenylhydrazine | Ethanol (B145695), Base | 1-Phenyl-3-(2-chlorophenyl)-5-methylpyrazoline | jocpr.com |

The chalcone scaffold is a precursor to a wide array of other heterocyclic systems beyond pyrazolines. The α,β-unsaturated ketone functionality provides two electrophilic centers that can react with various binucleophiles to construct six-membered rings like pyrimidines and pyridines. miami.eduijprajournal.com

For instance, the reaction of this compound with urea (B33335) or thiourea (B124793) in the presence of a base can yield pyrimidine-2(1H)-one or pyrimidine-2(1H)-thione derivatives, respectively. miami.edu Similarly, condensation with guanidine (B92328) nitrate (B79036) leads to the formation of 2-aminopyrimidines. ijprajournal.com The synthesis of pyridines can be achieved by reacting the chalcone with compounds containing an active methylene (B1212753) group, such as malononitrile, in the presence of a base like sodium methoxide (B1231860) or a catalyst like ammonium (B1175870) acetate. orientjchem.org These reactions highlight the role of chalcones as key building blocks in combinatorial chemistry for generating libraries of biologically relevant molecules. nih.gov

Role as a Versatile Synthon in Contemporary Organic Synthesis

In retrosynthetic analysis, a synthon is a conceptual unit representing a potential starting material. thieme.de this compound is an exemplary versatile synthon due to its defined and predictable reactivity. nih.gov The α,β-unsaturated ketone system functions as a Michael acceptor, making the β-carbon susceptible to attack by a wide range of soft nucleophiles in a conjugate addition reaction. wikipedia.orgmasterorganicchemistry.com

This reactivity allows for the formation of a crucial carbon-carbon or carbon-heteroatom bond, which is a fundamental strategy in molecular construction. masterorganicchemistry.com The resulting enolate intermediate can then be trapped or participate in subsequent intramolecular reactions, such as cyclizations, to build complex structures. Therefore, this chalcone derivative can be viewed as a three-carbon synthon that can be readily incorporated into larger molecules. Its importance is underscored by its classification as a "privileged structure" in medicinal chemistry, a scaffold that is capable of binding to multiple biological targets. nih.gov

Strategies for Functional Group Transformations and Advanced Building Blocks

The chemical reactivity of this compound is not limited to cyclization reactions. The double bond and the carbonyl group are amenable to a variety of functional group transformations, allowing for the synthesis of more complex and advanced building blocks.

Key transformations include:

Michael Addition: As mentioned, this is a cornerstone reaction for this class of compounds. A wide variety of nucleophiles, including enolates, amines, thiols, and organocuprates, can add to the β-position. masterorganicchemistry.comlibretexts.org This introduces a new substituent and creates a 1,5-dicarbonyl compound (or a related structure), which is itself a valuable intermediate for further synthesis. libretexts.org For example, the addition of a nitromethane (B149229) anion can introduce a nitro group, which can be further transformed. buchler-gmbh.com

Reduction: The double bond and the carbonyl group can be selectively reduced. Catalytic hydrogenation can reduce the double bond to yield the corresponding saturated ketone, 4-(2-chlorophenyl)butan-2-one. More powerful reducing agents, like sodium borohydride (B1222165), can reduce the carbonyl group to a secondary alcohol, yielding 4-(2-chlorophenyl)but-3-en-2-ol.

Epoxidation: The electron-deficient double bond can be epoxidized using nucleophilic oxidizing agents like hydrogen peroxide under basic conditions to form the corresponding epoxide.

Halogenation: Addition of halogens across the double bond can lead to dihalogenated derivatives, such as 3,4-dihalo-4-(2-chlorophenyl)butan-2-one.

These transformations convert the simple chalcone into more functionalized molecules that can serve as advanced building blocks for the synthesis of complex natural products or pharmaceutical agents.

Table 2: Functional Group Transformations of this compound

| Reaction Type | Reagent(s) | Functional Group Transformed | Product Type |

| Michael Addition | R₂CuLi, Nu-H (e.g., R₂NH, RSH) | C=C double bond | 1,5-Dicarbonyl compounds, β-amino ketones, β-thio ketones |

| Hydrogenation | H₂, Pd/C | C=C double bond | Saturated ketone |

| Carbonyl Reduction | NaBH₄ | C=O carbonyl group | Allylic alcohol |

| Epoxidation | H₂O₂, NaOH | C=C double bond | α,β-Epoxyketone |

Formation of Inclusion Complexes and Supramolecular Assemblies

Chalcones, being generally hydrophobic molecules, can participate in non-covalent interactions to form supramolecular structures. A notable example is the formation of inclusion complexes with cyclodextrins. nih.govacs.org Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. oatext.com

The hydrophobic 2-chlorophenyl and phenyl rings of the chalcone can be encapsulated within the non-polar cavity of a cyclodextrin, such as β-cyclodextrin. nih.govacs.orgacs.org This encapsulation is primarily driven by hydrophobic interactions and van der Waals forces. acs.orgoatext.com The formation of such complexes can significantly alter the physicochemical properties of the chalcone, most notably increasing its aqueous solubility and stability. oatext.comnih.gov

The thermodynamics of this process have been studied for unsubstituted chalcones, revealing that the complexation can be either an exothermic or endothermic process depending on the specific substituents on the chalcone. nih.govacs.org The formation of these inclusion complexes is a key strategy in drug delivery to improve the bioavailability of poorly soluble drugs. nih.gov Furthermore, in the solid state, chalcone derivatives can form specific packing arrangements and intermolecular interactions, such as hydrogen bonds and π-π stacking, leading to the formation of well-defined supramolecular assemblies. researchgate.net

Table 3: Thermodynamic Parameters for the Inclusion of Chalcone in β-Cyclodextrin at 298.15 K

| Parameter | Value | Interpretation | Reference |

| ΔG° (kJ/mol) | -20.2 | Spontaneous process | acs.org |

| ΔH° (kJ/mol) | -29.2 | Exothermic, enthalpically driven | acs.org |

| TΔS° (kJ/mol) | -9.0 | Entropically unfavorable | acs.org |

(Data for unsubstituted chalcone, representative of the general class of compounds)

Future Research Directions and Unexplored Avenues for 4 2 Chlorophenyl but 3 En 2 One Chemistry

Development of Novel Catalytic Approaches for Highly Selective Transformations

The development of new catalytic methods is crucial for unlocking the full synthetic potential of 4-(2-Chlorophenyl)but-3-en-2-one. Future research could focus on achieving high levels of stereoselectivity and regioselectivity in reactions involving the chalcone (B49325) core.

Asymmetric Catalysis: A significant area for exploration is the development of asymmetric catalytic systems to control the stereochemistry of products derived from this compound. This could involve the use of chiral transition metal complexes or organocatalysts for reactions such as Michael additions, aldol (B89426) reactions, and cycloadditions. The ortho-chloro substituent may play a crucial role in influencing the stereochemical outcome of these transformations.

Transition Metal Catalysis: While transition metals like palladium, gold, and copper have been used for the synthesis and transformation of chalcones in general, their specific application to this compound remains largely unexplored. researchgate.net Future work could investigate novel cross-coupling reactions, C-H activation, and cycloaddition reactions catalyzed by these metals. researchgate.net For instance, palladium-catalyzed diaryl isocyanide insertion reactions, which have been successful for other quinoline (B57606) derivatives, could be a promising strategy. researchgate.net

Photocatalysis: The use of visible-light photocatalysis offers a green and efficient alternative to traditional synthetic methods. nih.gov Research into the application of organo-photocatalysts, such as N-hydroxyphthalimide (NHPI), for transformations of this compound could lead to the development of more sustainable synthetic protocols. nih.gov

Table 1: Potential Catalytic Approaches for this compound

| Catalytic Approach | Potential Reaction | Key Advantages |

|---|---|---|

| Asymmetric Organocatalysis | Enantioselective Michael Addition | High stereocontrol, metal-free conditions. |

| Transition Metal Catalysis (e.g., Pd, Cu) | Cross-coupling, Cycloadditions | Access to diverse molecular scaffolds. researchgate.net |

| Photocatalysis | Redox-neutral transformations | Mild reaction conditions, sustainable energy source. nih.gov |

Investigation of Less Explored Reaction Pathways and Unconventional Reactivity

The unique electronic and steric environment of this compound suggests that it may exhibit unconventional reactivity that warrants investigation.